meso-Tetra (2,6-dichlorophenyl) porphine

Catalytic epoxidation Olefin oxidation Metalloporphyrin selectivity

meso-Tetra(2,6-dichlorophenyl)porphine (CAS 32350-86-0, also abbreviated TDCPP or H2TDCPP) is a synthetic meso-tetraarylporphyrin bearing eight ortho-chlorine atoms across its four meso-phenyl rings. This substitution pattern imposes significant steric congestion around the porphyrin macrocycle, creating a deep hydrophobic pocket (ca.

Molecular Formula C44H22Cl8N4
Molecular Weight 890.3 g/mol
CAS No. 32350-86-0
Cat. No. B12336736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemeso-Tetra (2,6-dichlorophenyl) porphine
CAS32350-86-0
Molecular FormulaC44H22Cl8N4
Molecular Weight890.3 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC(=C(C=C7)Cl)Cl)C8=CC(=C(C=C8)Cl)Cl)C=C4)C9=CC(=C(C=C9)Cl)Cl)N3)Cl)Cl
InChIInChI=1S/C44H22Cl8N4/c45-25-5-1-21(17-29(25)49)41-33-9-11-35(53-33)42(22-2-6-26(46)30(50)18-22)37-13-15-39(55-37)44(24-4-8-28(48)32(52)20-24)40-16-14-38(56-40)43(36-12-10-34(41)54-36)23-3-7-27(47)31(51)19-23/h1-20,53,56H
InChIKeyGEGKKLOCNBPZOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

meso-Tetra(2,6-dichlorophenyl)porphine (TDCPP): Sterically Shielded Porphyrin for Demanding Catalytic and Photochemical Applications


meso-Tetra(2,6-dichlorophenyl)porphine (CAS 32350-86-0, also abbreviated TDCPP or H2TDCPP) is a synthetic meso-tetraarylporphyrin bearing eight ortho-chlorine atoms across its four meso-phenyl rings. This substitution pattern imposes significant steric congestion around the porphyrin macrocycle, creating a deep hydrophobic pocket (ca. 2.6 Å) [1] and simultaneously withdrawing electron density from the porphyrin core via the inductive effect of the chlorine substituents [2]. These dual structural features—steric protection of the macrocycle and electronic tuning—distinguish TDCPP from simpler meso-tetraphenylporphyrin (TPP) and from perfluorinated analogs (TPFPP), making it a scaffold of choice when oxidative robustness and tunable redox properties are required concurrently.

Why meso-Tetra(2,6-dichlorophenyl)porphine Cannot Be Replaced by Generic Tetraarylporphyrins in Catalytic and Photochemical Workflows


Generic meso-tetraarylporphyrins such as TPP or TMP are not functionally interchangeable with TDCPP. The eight ortho-chlorine substituents create a sterically congested pocket that kinetically shields reactive high-valent metal–oxo intermediates from bimolecular degradation, a feature absent in para-substituted or unsubstituted phenyl analogs [1]. Electronically, the chlorine atoms shift the porphyrin redox potentials anodically by several hundred millivolts relative to electron-rich analogs such as TMP, directly altering the thermodynamic driving force for substrate oxidation [2]. Procuring TDCPP is therefore not merely a purchase of a porphyrin core but an acquisition of a specific steric–electronic profile that controls catalyst lifetime, product selectivity, and operational redox windows in ways that TPP, TPFPP, or TMP cannot replicate.

Quantitative Comparative Evidence for meso-Tetra(2,6-dichlorophenyl)porphine vs. Closest Porphyrin Analogs


Styrene Epoxidation: Fe(III)TDCPPCl Achieves 90.4% Epoxide Selectivity, Outranking TPP and para-Cl Analogs

In a direct head-to-head comparison under identical conditions, the iron(III) complex of TDCPP (Fe(III)TDCPPCl) delivered a styrene oxide selectivity of 90.4%, significantly exceeding that of the para-chloro analog Fe(III)T(p-Cl)PPCl and the unsubstituted Fe(III)TPPCl. The catalytic performance of metalloporphyrin ligands with the same metal ions followed the order TDCPP > T(p-Cl)PP > TPP [1].

Catalytic epoxidation Olefin oxidation Metalloporphyrin selectivity

Singlet-Oxygen Sensitiser Persistence: TDCPP Outlasts TPP and TPFPP in the Schenck Ene Reaction

A comparative study of TPP, TPFPP (meso-tetrakis(pentafluorophenyl)porphyrin), and TDCPP as sensitizers for the singlet-oxygen ene reaction (Schenck reaction) established that sensitiser persistence increases in the order TPP < TPFPP < TDCPP. TDCPP was explicitly designated the sensitizer of choice for singlet-oxygen generation in non-polar solvents because of its superior resistance to photobleaching in the presence of alkenes [1].

Singlet-oxygen ene reaction Photosensitizer stability Photochemical synthesis

Photocatalytic Cyclooctene Epoxidation: H2TDCPP and ZnTDCPP Deliver 98% Conversion and 97% Selectivity, Outperforming TPP and TMP

In a systematic study of porphyrin sensitizers for the photooxidation of cyclooctene by molecular oxygen, H2TDCPP and ZnTDCPP each achieved 98% cyclooctene conversion with 97% selectivity toward cyclooctene oxide. The reactivity of free-base porphyrins followed the order H2TDCPP > H2TPP > H2TMP, demonstrating that the electron-withdrawing 2,6-dichlorophenyl substituents enhance photocatalytic activity relative to both unsubstituted phenyl and electron-rich mesityl analogs. Furthermore, the manganese complex ClMnTDCPP attained a turnover number (TON) of up to 6,000 with 95% epoxide selectivity [1].

Photocatalytic oxidation Cyclooctene epoxidation Singlet oxygen Porphyrin photosensitizer

Redox Potential Tuning: Ru(II)(CO)(TDCPP) Exhibits +220–300 mV Anodic Shift Relative to Ru(II)(CO)(TMP)

Electrochemical characterization of Ru(II)(CO)(TDCPP) in dichloromethane revealed two reversible one-electron oxidations at +1.49 V and +1.09 V (vs. SCE) and one reversible one-electron reduction at −1.24 V. Compared directly to the electron-rich analog Ru(II)(CO)(TMP) (TMP = meso-tetramesitylporphyrinato dianion), the redox potentials of the TDCPP complex are positively shifted by 220–300 mV. This anodic shift is attributed to the electron-withdrawing effect of the eight ortho-chlorine substituents. Additionally, the reduction of Ru(II)(CO)(TMP) was irreversible, whereas all three redox events for the TDCPP complex were fully reversible [1].

Electrochemistry Redox tuning Ruthenium porphyrin Electron-withdrawing substituents

High-Valent Mn(V)–Oxo Stability: Di-ortho-Chloro Substitution of TDCPP Suppresses Oxidative Degradation vs. Para-Substituted Porphyrins

A kinetic and mechanistic study compared the stability of high-valent Mn(V)(O) and Mn(IV)(O) intermediates across a series of meso-tetra(aryl)porphyrins. While the high-valent Mn(O) species of para-substituted porphyrins underwent significant degradation under the reaction conditions, the corresponding species of ortho-substituted porphyrins, including meso-tetra(2,6-dichlorophenyl)porphyrin (TDCPP), exhibited high oxidative stability persisting for up to 20 minutes. Notably, the Mn(V)(O) intermediate of TDCPP was as stable as that of mono-ortho-substituted analogs (e.g., meso-tetra(2-chlorophenyl)porphyrin), confirming that di-ortho substitution does not confer additional steric benefit for this specific stability metric [1].

High-valent manganese-oxo Porphyrin oxidative stability Biomimetic oxidation Steric protection

Cholest-5-ene Epoxidation: Ru(II)(TDCPP)CO Delivers 100% Conversion and 99% β-Selectivity vs. Manganese-Based Systems

In the diastereoselective epoxidation of cholest-5-ene derivatives, the Ru(II)(TDCPP)CO/Cl₂pyNO catalytic system achieved 100% substrate conversion with 99% β-selectivity, markedly outperforming the Mn(III)(TDCPP)Cl/PhIO system used as a comparator within the same study. The Mn-based system yielded lower conversion and selectivity, establishing the ruthenium–TDCPP combination as the superior catalytic formulation for this sterically demanding steroid substrate [1].

Steroid epoxidation Diastereoselective catalysis Ruthenium porphyrin Cholest-5-ene

High-Value Application Scenarios for meso-Tetra(2,6-dichlorophenyl)porphine Driven by Comparative Evidence


Selective Olefin Epoxidation Catalysis Requiring >90% Epoxide Selectivity

When developing catalytic epoxidation processes for styrene or cyclooctene where epoxide selectivity must exceed 90%, Fe(III)TDCPPCl and H2TDCPP/ZnTDCPP provide validated benchmarks of 90.4% and 97% selectivity respectively [1][2]. These values surpass those of TPP and T(p-Cl)PP analogs, making TDCPP the ligand scaffold of choice for both homogeneous and supported catalyst formulations in fine chemical synthesis.

Preparative Singlet-Oxygen Ene Reactions in Non-Polar Solvents

For synthetic photochemistry relying on the Schenck ene reaction, TDCPP is the recommended sensitizer based on its demonstrated superior persistence relative to TPP and TPFPP [3]. Its resistance to substrate-induced photobleaching enables longer irradiation times and higher accumulated turnover, which is critical for scale-up of 1,2-carbonyl transposition sequences.

Electrocatalytic Oxidation Requiring Elevated and Reversible Redox Potentials

When designing electrocatalytic systems that require formal potentials anodically shifted by 200–300 mV relative to electron-rich porphyrins such as TMP, the Ru(II)(CO)(TDCPP) complex offers fully reversible redox chemistry at +1.09, +1.49, and −1.24 V vs. SCE [4]. This redox profile is directly attributable to the eight ortho-chlorine substituents and is not achievable with TMP or TPP derivatives.

Biomimetic High-Valent Metal–Oxo Studies Requiring Prolonged Intermediate Stability

In mechanistic investigations of high-valent Mn(V)–oxo and Mn(IV)–oxo intermediates relevant to cytochrome P450 chemistry, TDCPP provides a scaffold that resists oxidative self-degradation for up to 20 minutes under turnover conditions, whereas para-substituted porphyrins degrade rapidly [5]. This stability is essential for time-resolved spectroscopic and kinetic measurements.

Diastereoselective Epoxidation of Steroidal Substrates

For the synthesis of epoxidized steroid intermediates where high diastereoselectivity is paramount, the Ru(II)(TDCPP)CO catalytic system with Cl₂pyNO as terminal oxidant delivers 100% conversion and 99% β-selectivity on cholest-5-ene substrates [6]. This performance significantly exceeds that of analogous Mn(TDCPP)Cl systems and justifies the selection of ruthenium–TDCPP formulations for steroid functionalization programs.

Quote Request

Request a Quote for meso-Tetra (2,6-dichlorophenyl) porphine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.